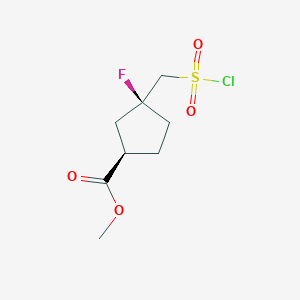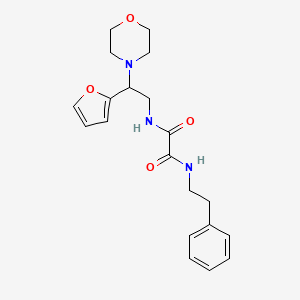
ethyl 4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The description of an organic compound usually includes its IUPAC name, molecular formula, and structural formula. The IUPAC name is based on the longest carbon chain in the molecule and the functional groups present.
Synthesis Analysis
The synthesis of an organic compound involves a series of chemical reactions that transform starting materials into the desired product. The choice of reactions depends on the functional groups present in the starting materials and the desired product.Molecular Structure Analysis
The molecular structure of an organic compound can be determined using various spectroscopic techniques, including infrared (IR) spectroscopy, nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry.Chemical Reactions Analysis
The chemical reactions of an organic compound are largely determined by its functional groups. For example, carboxylic acids can undergo reactions such as esterification and amide formation.Physical And Chemical Properties Analysis
The physical and chemical properties of an organic compound, such as its melting point, boiling point, solubility, and reactivity, can be determined using various experimental techniques.科学的研究の応用
Microwave-Assisted Synthesis and Biological Evaluation
A study conducted by Bhoi et al. (2016) emphasizes the one-pot, microwave-assisted synthesis of novel derivatives using 2-aminobenzothiazole, showcasing operational simplicity and environmental friendliness. These derivatives were evaluated for antibacterial, antioxidant, and antitubercular activities against Mycobacterium tuberculosis H37RV, indicating their potential in therapeutic applications (Bhoi et al., 2016).
Anticancer Activity
Gomha et al. (2015) prepared a novel series of compounds through cyclocondensation, which were tested for their anticancer activity against colon and liver carcinoma cell lines. The study highlights the promise of 4-phenyl- and 4-(thiophen-2-yl)-substituted 1,3-thiazole derivatives in cancer therapy (Gomha et al., 2015).
Synthesis and Antimicrobial Evaluation
Research by Balkan et al. (2001) explores the synthesis of new thiazolo[4,5-d] pyrimidines and their sulfur derivatives, examining their in vitro antimicrobial activities. The study demonstrates significant inhibitory effects against Gram-positive bacteria and yeasts, suggesting their utility in antimicrobial treatments (Balkan et al., 2001).
Antimicrobial Study of Modified Derivatives
Desai et al. (2019) focus on the synthetic modifications of ethyl 2-amino-4-methylthiazole-5-carboxylate, evaluating the antimicrobial activities of the derivatives against various bacterial and fungal strains. The study provides insights into the structure-activity relationships of these molecules (Desai et al., 2019).
Colorimetric Chemosensor for Metal Ions
Aysha et al. (2021) synthesized a new colorimetric chemosensor based on a hybrid hydrazo/azo dye system, exhibiting high sensitivity towards Co2+, Zn2+, and Cu2+ ions. This research suggests applications in environmental monitoring and metal ion detection (Aysha et al., 2021).
Phosphine-Catalyzed Annulation
A study by Zhu et al. (2003) presents a phosphine-catalyzed [4 + 2] annulation method for synthesizing highly functionalized tetrahydropyridines, indicating potential in the development of complex organic molecules (Zhu et al., 2003).
Safety And Hazards
The safety and hazards associated with an organic compound can be determined based on its physical and chemical properties, as well as its biological effects. This information is typically provided in the compound’s Material Safety Data Sheet (MSDS).
将来の方向性
The future directions for research on an organic compound can include the development of new synthetic routes, the exploration of its potential applications (e.g., as a drug or material), and the investigation of its biological effects.
Please note that the above information is general in nature and may not apply to all organic compounds. For specific information on “ethyl 4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxylate”, further research would be needed. If you have access to a chemistry lab or research facility, you might consider reaching out to a chemist or researcher for more information. They may be able to provide more specific information or even conduct some of the analyses for you. Please remember to always follow safety guidelines when handling chemicals.
特性
IUPAC Name |
ethyl 4-methyl-2-pyrrol-1-yl-1,3-thiazole-5-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O2S/c1-3-15-10(14)9-8(2)12-11(16-9)13-6-4-5-7-13/h4-7H,3H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZMFHZGFBDLDTG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=C(S1)N2C=CC=C2)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl 4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxylate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

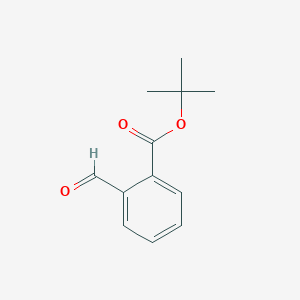
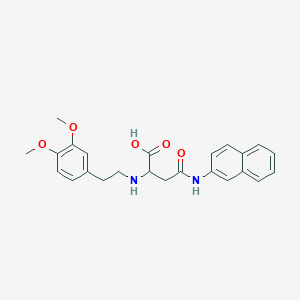
![(Z)-13-acetyl-2-benzylidene-5-methyl-5,11-dihydro-5,11-methanobenzo[g]thiazolo[2,3-d][1,3,5]oxadiazocin-1(2H)-one](/img/structure/B2834926.png)
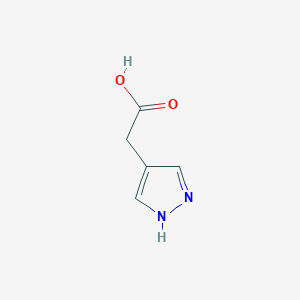
![6-((2-bromophenyl)sulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine](/img/structure/B2834928.png)
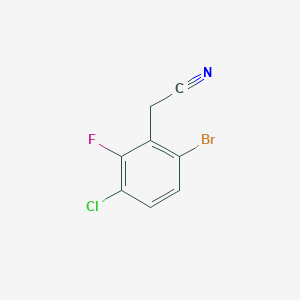
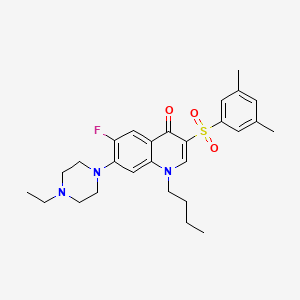
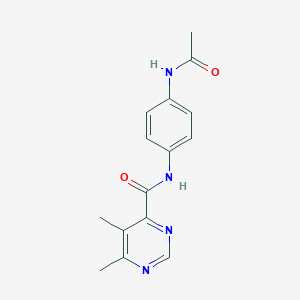
![1-[3-(2-Methylpropyl)phenyl]ethan-1-one](/img/structure/B2834933.png)
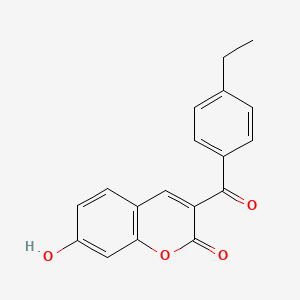
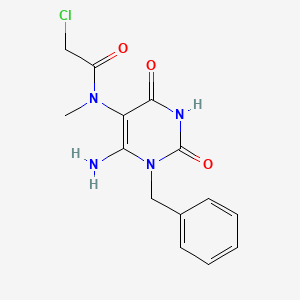
![N-[cyano(cyclopropyl)methyl]-2-(3-nitrophenyl)-1H-imidazole-4-carboxamide](/img/structure/B2834937.png)
